molecular formula C30H42O6 B12395043 Euphohelioscopin A

Euphohelioscopin A

Cat. No.: B12395043
M. Wt: 498.6 g/mol
InChI Key: LVWCGFQTAFKQBI-DWBQKEMDSA-N
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Description

Euphohelioscopin A is a diterpenoid compound isolated from the plant Euphorbia helioscopia L.

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphohelioscopin A can be isolated from Euphorbia helioscopia L. using chromatographic techniques such as normal phase silica gel, RP-18 silica gel, and Sephadex LH-20 column chromatography combined with recrystallization . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the isolation process from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods: Currently, the primary method of obtaining this compound is through extraction and purification from Euphorbia helioscopia L. Industrial-scale production methods have not been widely reported, indicating that further research and development are needed to optimize large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Euphohelioscopin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It weakly inhibits P-glycoprotein-mediated efflux of mitoxantrone, indicating its potential involvement in transporter-mediated processes .

Common Reagents and Conditions: The specific reagents and conditions used in reactions involving this compound are not extensively detailed in the literature. its interactions with protein kinase C (PKC) suggest that it may participate in phosphorylation-related reactions .

Major Products Formed: The major products formed from reactions involving this compound are not well-documented. Further research is needed to elucidate the complete reaction pathways and products.

Mechanism of Action

Euphohelioscopin A exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to the differentiation of hematopoietic stem cells and the induction of macrophage differentiation. Additionally, this compound enhances natural killer cell-mediated lysis of tumor cells by promoting granzyme B-induced pyroptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

IUPAC Name

[(1R,3E,5R,7S,9R,10E,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate

InChI

InChI=1S/C30H42O6/c1-8-9-10-11-12-13-26(32)35-25-16-23-22(29(23,6)7)15-19(3)28(34)30(36-21(5)31)17-20(4)27(33)24(30)14-18(25)2/h10-15,20,22-25,27,33H,8-9,16-17H2,1-7H3/b11-10-,13-12+,18-14+,19-15+/t20-,22-,23+,24+,25-,27+,30-/m1/s1

InChI Key

LVWCGFQTAFKQBI-DWBQKEMDSA-N

Isomeric SMILES

CCC/C=C\C=C\C(=O)O[C@@H]\1C[C@H]2[C@H](C2(C)C)/C=C(/C(=O)[C@]3(C[C@H]([C@@H]([C@@H]3/C=C1\C)O)C)OC(=O)C)\C

Canonical SMILES

CCCC=CC=CC(=O)OC1CC2C(C2(C)C)C=C(C(=O)C3(CC(C(C3C=C1C)O)C)OC(=O)C)C

Origin of Product

United States

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